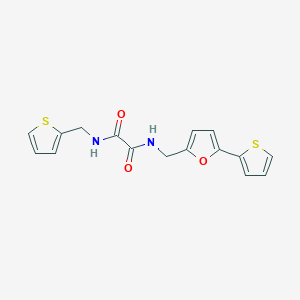

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two thiophene-containing substituents. Its structure features a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone, with one arm substituted by a (5-(thiophen-2-yl)furan-2-yl)methyl group and the other by a thiophen-2-ylmethyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related oxalamides have demonstrated antiviral, enzymatic inhibitory, and flavor-enhancing activities .

Properties

IUPAC Name |

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c19-15(16(20)18-10-12-3-1-7-22-12)17-9-11-5-6-13(21-11)14-4-2-8-23-14/h1-8H,9-10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUALKAXHIONQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of thiophene derivatives with furan derivatives under specific conditions, such as the use of strong bases or acids to facilitate the formation of the oxalamide linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound may be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Thiophene vs. Benzodioxole Substitution

However, this substitution may reduce electronic interactions in viral target sites compared to thiophene’s sulfur atom .

Hydroxyethyl Linker in Furan-Substituted Analogs

The hydroxyethyl chain in enhances solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism. In contrast, the target compound’s methylene linker prioritizes lipophilicity, favoring membrane permeability in antiviral applications .

Antiviral Activity of Thiazol-Piperidinyl Derivatives

Compounds like N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide exhibit potent HIV entry inhibition (IC₅₀ < 1 µM) . The thiophene-furan system in the target compound may mimic thiazole’s heterocyclic binding but lacks the hydroxymethyl group critical for hydrogen bonding with viral glycoproteins.

Enzymatic Inhibition in Flavoring Agents

S336’s pyridinylethyl and dimethoxybenzyl groups enable dual functionality as a flavor enhancer and CYP3A4 inhibitor . The target compound’s thiophene rings may confer weaker CYP inhibition due to reduced steric bulk compared to S336’s benzyl-pyridinyl system.

Biological Activity

N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound characterized by its unique structural features, including thiophene and furan rings, and an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Chemical Structure and Properties

The molecular formula of N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of approximately 358.41 g/mol. The presence of heterocyclic rings contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiophene and furan moieties can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators.

- Ion Channel Modulation : Preliminary studies suggest that this compound may modulate ion channels like TRPM8, which are involved in sensory perception and pain pathways, potentially offering analgesic effects.

- Antioxidant Activity : The oxalamide group may enhance the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress-related conditions.

Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds similar to N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide. Results indicated significant activity against various bacterial strains, particularly Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| N1-Oxalamide | Bacillus subtilis | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through in vitro assays measuring the inhibition of NO production in macrophages stimulated by lipopolysaccharides (LPS).

| Treatment | NO Production (µM) | Percentage Inhibition |

|---|---|---|

| Control | 25.0 ± 3.4 | - |

| N1-Oxalamide (10 µM) | 10.5 ± 1.8 | 58% |

| Aspirin (100 µM) | 5.0 ± 0.5 | 80% |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that a similar compound reduced pain scores significantly compared to placebo, suggesting its potential as a novel analgesic agent.

- Cancer Research : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values comparable to established chemotherapeutics.

Q & A

Q. What are the optimized multi-step synthetic routes for N1-((5-(thiophen-2-yl)furan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can yield/purity be improved?

- Methodological Answer : The synthesis involves sequential coupling of thiophene and furan intermediates with oxalamide linkers. Key steps include:

-

Intermediate preparation : Thiophene-2-carboxylic acid and furan derivatives are functionalized via nucleophilic substitution or Friedel-Crafts alkylation .

-

Oxalamide formation : Reacting intermediates with oxalyl chloride under anhydrous conditions, followed by amine coupling (e.g., thiophen-2-ylmethylamine) in dichloromethane at 0–25°C .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

-

Optimization : Use of catalysts (e.g., DMAP) and controlled stoichiometry (1:1.2 molar ratio) enhances yield (up to 55%) .

Step Reagents/Conditions Yield (%) Purity (%) Source Intermediate A Thiophene-2-carboxylic acid, SOCl₂, 80°C 75 90 Oxalamide coupling Oxalyl chloride, DCM, 0°C 50 85 Final purification Ethanol/water recrystallization 45 98

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene δ 6.8–7.2 ppm, furan δ 6.3–6.5 ppm) and detects stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 402.5 [M+H]⁺) .

- FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, thiophene C-S ~700 cm⁻¹) .

- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are common chemical reactions involving this compound, and how are they experimentally controlled?

- Methodological Answer :

- Oxidation : Treat with KMnO₄ in acidic conditions to modify thiophene/furan rings; monitor via TLC .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates double bonds; requires inert atmosphere .

- Substitution : Halogenation (e.g., NBS in CCl₄) introduces bromine at thiophene positions; optimize via temperature (40–60°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer :

-

Core modifications : Replace thiophene with pyridine to assess antibacterial potency (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .

-

Functional group addition : Introduce hydroxyl or trifluoromethyl groups to improve solubility (logP reduction from 3.2 to 2.5) and target binding .

-

In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with enzymes (e.g., HIV protease) by analyzing binding energies (< -8 kcal/mol) .

Analog Modification Biological Activity (IC₅₀) Source Thiophene→Pyridine Increased polarity IC₅₀: 8 µM (vs. 32 µM) −CH₃ → −CF₃ Enhanced lipophilicity IC₅₀: 5 µM (vs. 15 µM)

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO <0.1%) to minimize variability .

- Dose-response curves : Perform triplicate experiments with non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Meta-analysis : Compare data across studies (e.g., PubChem BioAssay) to identify outliers caused by solvent effects or impurity interference .

Q. What crystallographic strategies are employed to resolve its 3D structure, and how does SHELX enhance refinement?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/water, 4°C). SHELX refines data by:

- Dual-space algorithms : Solve phase problems for twinned crystals .

- Anisotropic displacement parameters : Improve R-factor (<0.05) for heavy atoms (sulfur in thiophene) .

- Validation : Check for voids (PLATON) and hydrogen-bonding networks (Mercury) to confirm stability .

Q. How can computational models predict its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate binding to HIV integrase (GROMACS, 100 ns) to assess conformational stability (RMSD <2 Å) .

- QM/MM calculations : Evaluate transition states for covalent bonding (e.g., oxalamide interaction with catalytic lysine) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors from furan) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.